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molecular formula C9H11NO5 B8467938 (2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate

(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate

Cat. No. B8467938
M. Wt: 213.19 g/mol
InChI Key: NECDNOYQKBVSFR-UHFFFAOYSA-N
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Patent
US08513186B2

Procedure details

To a solution of 1-methyl-cyclopropanol (1.25 g, 17.4 mmol) in acetonitrile (44 mL) was added carbonic acid bis-(2,5-dioxo-pyrrolidin-1-yl) ester (6.68 g, 26.1 mmol) and triethylamine (7.3 mL, 52.3 mmol). The reaction was stirred at room temperature for 21 h. The reaction mixture was diluted with EtOAc and washed with saturated aqueous NaHCO3 (2×) and brine. The organic layer was dried over MgSO4 and concentrated. The crude product was purified by column chromatography on silica (15→50%→100% Hex/EtOAc) to provide carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester 1-methyl-cyclopropyl ester (722.8 mg, 19%): 1H NMR (CDCl3, 300 MHz) δ 2.83 (s, 4H), 1.63 (s, 3H), 1.10 (m, 2H), 0.73 (m, 2H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([OH:5])[CH2:4][CH2:3]1.[O:6]=[C:7]1[CH2:11][CH2:10][C:9](=[O:12])[N:8]1[O:13][C:14](=O)[O:15]N1C(=O)CCC1=O.C(N(CC)CC)C>C(#N)C.CCOC(C)=O>[CH3:1][C:2]1([O:5][C:14](=[O:15])[O:13][N:8]2[C:9](=[O:12])[CH2:10][CH2:11][C:7]2=[O:6])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1(CC1)O
Name
Quantity
6.68 g
Type
reactant
Smiles
O=C1N(C(CC1)=O)OC(ON1C(CCC1=O)=O)=O
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
44 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica (15→50%→100% Hex/EtOAc)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
CC1(CC1)OC(ON1C(CCC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 722.8 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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